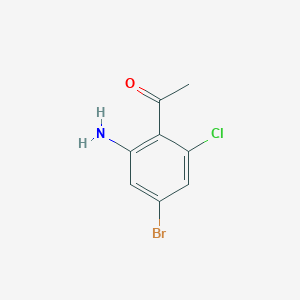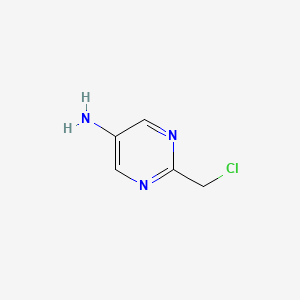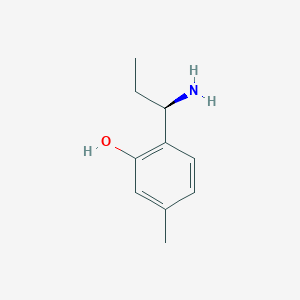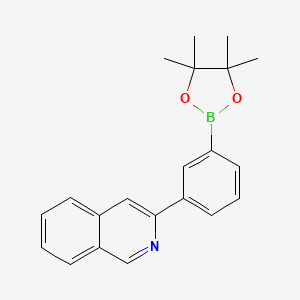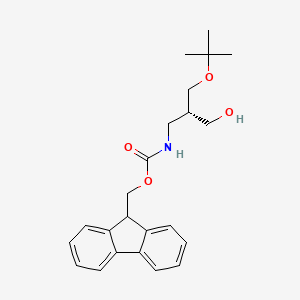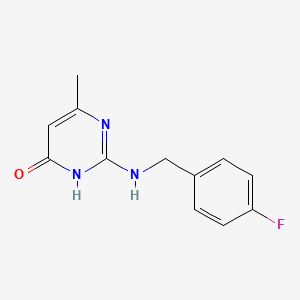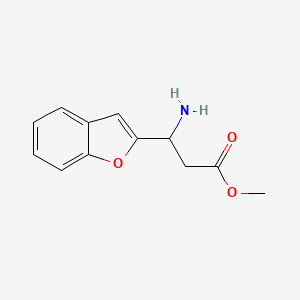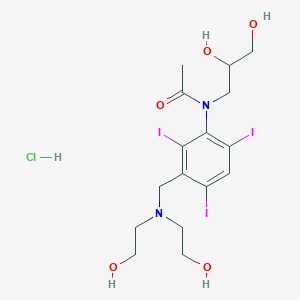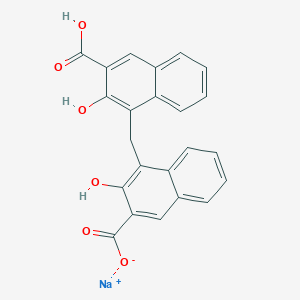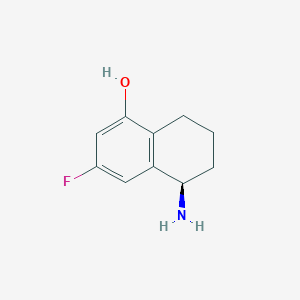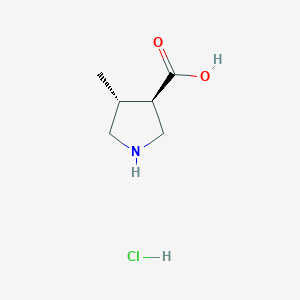
(3R,4R)-4-methylpyrrolidine-3-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-4-methylpyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable building block in the synthesis of more complex molecules. Its hydrochloride form enhances its solubility and stability, making it easier to handle in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-methylpyrrolidine-3-carboxylic acid hydrochloride typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.
化学反応の分析
Types of Reactions
(3R,4R)-4-methylpyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: This reaction can replace one functional group with another, allowing for the creation of a wide range of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines.
科学的研究の応用
(3R,4R)-4-methylpyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active compounds.
Medicine: Its derivatives are investigated for potential therapeutic applications, including as intermediates in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of fine chemicals and as a catalyst in certain industrial processes.
作用機序
The mechanism by which (3R,4R)-4-methylpyrrolidine-3-carboxylic acid hydrochloride exerts its effects is largely dependent on its role in specific reactions or biological systems. In enzyme studies, it may act as a substrate or inhibitor, interacting with the active site and influencing the enzyme’s activity. The molecular targets and pathways involved can vary widely, but often include key metabolic or signaling pathways.
類似化合物との比較
Similar Compounds
- (3R,4R)-4-(trifluoromethyl)pyrrolidin-3-ylmethanol hydrochloride
- (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol
Uniqueness
Compared to similar compounds, (3R,4R)-4-methylpyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its hydrochloride form also enhances its solubility and stability, making it more versatile in various applications.
特性
分子式 |
C6H12ClNO2 |
|---|---|
分子量 |
165.62 g/mol |
IUPAC名 |
(3R,4R)-4-methylpyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-4-2-7-3-5(4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m0./s1 |
InChIキー |
GWZSHTKJOFTCDR-FHAQVOQBSA-N |
異性体SMILES |
C[C@H]1CNC[C@@H]1C(=O)O.Cl |
正規SMILES |
CC1CNCC1C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


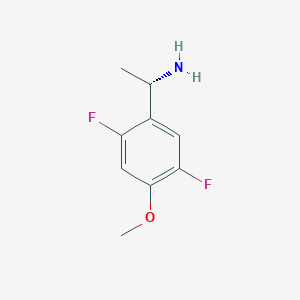
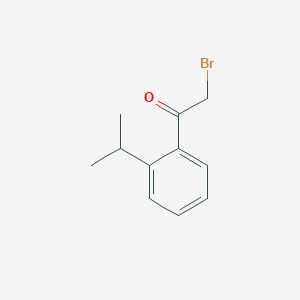
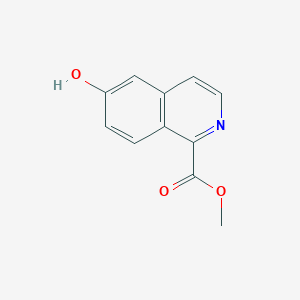
![3-(4-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12977155.png)
